molecular formula C12H20N2O B11089479 N-[3-(2-cyanopropan-2-yl)-1-methylcyclopentyl]acetamide

N-[3-(2-cyanopropan-2-yl)-1-methylcyclopentyl]acetamide

Cat. No.: B11089479
M. Wt: 208.30 g/mol
InChI Key: RWTOSKRDSSDWMN-UHFFFAOYSA-N
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Description

N-[3-(1-cyano-1-methylethyl)-1-methylcyclopentyl]acetamide is an organic compound with the chemical formula C12H20N2O. This compound is part of the cyanoacetamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of both cyano and acetamide functional groups makes it a versatile compound for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-cyano-1-methylethyl)-1-methylcyclopentyl]acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents, as well as the control of reaction parameters, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-cyano-1-methylethyl)-1-methylcyclopentyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing significant roles.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted cyanoacetamides. These products can further undergo additional reactions to form more complex molecules.

Mechanism of Action

The mechanism of action of N-[3-(1-cyano-1-methylethyl)-1-methylcyclopentyl]acetamide involves its interaction with molecular targets and pathways. The cyano and acetamide groups can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamides such as:

Uniqueness

N-[3-(1-cyano-1-methylethyl)-1-methylcyclopentyl]acetamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the cyclopentyl ring and the specific substitution pattern make it a valuable compound for targeted synthetic and research applications.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

N-[3-(2-cyanopropan-2-yl)-1-methylcyclopentyl]acetamide

InChI

InChI=1S/C12H20N2O/c1-9(15)14-12(4)6-5-10(7-12)11(2,3)8-13/h10H,5-7H2,1-4H3,(H,14,15)

InChI Key

RWTOSKRDSSDWMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCC(C1)C(C)(C)C#N)C

Origin of Product

United States

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